molecular formula C12H9N5 B12118500 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole CAS No. 36770-51-1

1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Katalognummer: B12118500
CAS-Nummer: 36770-51-1
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: WIHUWTSKKGOEGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with pyridyl groups at the 3 and 5 positions

Vorbereitungsmethoden

The synthesis of 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-pyridylhydrazine with 4-pyridylcarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the triazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced triazole derivatives.

    Substitution: The pyridyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and coordination polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole can be compared with other similar compounds, such as:

    1H-3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole: This compound has a similar structure but with a different substitution pattern on the triazole ring.

    1H-3-(3-pyridyl)-5-(3-pyridyl)-1,2,4-triazole: Another similar compound with pyridyl groups at different positions.

    1H-3-(4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole: This compound features pyridyl groups at the 4 positions of the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

36770-51-1

Molekularformel

C12H9N5

Molekulargewicht

223.23 g/mol

IUPAC-Name

3-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C12H9N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-8H,(H,15,16,17)

InChI-Schlüssel

WIHUWTSKKGOEGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.